molecular formula C13H15NO2 B174520 2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one CAS No. 133192-43-5

2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one

Cat. No. B174520
M. Wt: 217.26 g/mol
InChI Key: QAQFBKCSARAZMH-UHFFFAOYSA-N
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Description

2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one is a chemical compound with the molecular formula C13H15NO2 and a molecular weight of 217.27 . It is a part of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of 2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one is characterized by a bicyclic scaffold, which is a common feature in the family of tropane alkaloids . The C–N bond distance of the lactam moieties in benzoyl derivatives is significantly prolonged, as compared with that in the parent compounds .

Scientific Research Applications

Application 1: Synthesis of Tropane Alkaloids

  • Summary of the Application : The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
  • Methods of Application or Experimental Procedures : The methodologies reported involve the stereochemical control achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
  • Results or Outcomes : The review compiles the most relevant achievements in these areas .

Application 2: Drug Discovery

  • Summary of the Application : 2-Azabicyclo[3.2.1]octanes are nitrogen-containing heterocycles with significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .
  • Methods of Application or Experimental Procedures : The review summarizes the synthetic approaches to access this bicyclic architecture and highlights its presence in the total synthesis of several target molecules .
  • Results or Outcomes : The 2-azabicyclo[3.2.1]octane system, consisting of a six-membered nitrogen heterocycle fused to a cyclopentane ring, has gained significant interest in the past decades due to its synthetic and pharmacological potential .

Application 3: Traditional Chinese Medicine

  • Summary of the Application : The 2-azabicyclo[3.2.1]octane scaffold has been found in a series of structurally related cytisine-like alkaloids from the roots and stems of Ormosia hosier, a plant employed in traditional Chinese herbal medicine .
  • Methods of Application or Experimental Procedures : The plant Ormosia hosier is harvested, and its roots and stems are processed to extract the alkaloids .
  • Results or Outcomes : The alkaloids derived from this plant have shown a wide array of interesting biological activities .

Application 4: Synthesis of Carbocyclic Nucleosides

  • Summary of the Application : The 2-azabicyclo[3.2.1]octan-3-one core has been shown to be an important precursor to other carbocyclic nucleosides .
  • Methods of Application or Experimental Procedures : The synthesis of these nucleosides involves the use of the 2-azabicyclo[3.2.1]octan-3-one core as a key synthetic intermediate .
  • Results or Outcomes : The resulting carbocyclic nucleosides have potential applications in the field of medicinal chemistry .

Application 5: Valorization of Biomass Derived Compounds

  • Summary of the Application : The 2-azabicyclo[3.2.1]octane scaffold is being explored in the valorization of biomass derived compounds through photochemical transformations .
  • Methods of Application or Experimental Procedures : The research involves the use of photochemical transformations to convert biomass derived compounds into valuable products .
  • Results or Outcomes : The research is ongoing, and the outcomes are expected to contribute to the development of sustainable chemical processes .

Application 6: Palladium-Catalyzed Reactions of Aziridines

  • Summary of the Application : The 2-azabicyclo[3.2.1]octane scaffold is being used in palladium-catalyzed reactions of aziridines .
  • Methods of Application or Experimental Procedures : The research involves the use of palladium catalysts to facilitate reactions involving aziridines .
  • Results or Outcomes : The research is ongoing, and the outcomes are expected to contribute to the development of new synthetic methodologies .

properties

IUPAC Name

2-benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-13-12-8-11(16-13)6-7-14(12)9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQFBKCSARAZMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2CC1OC2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20565020
Record name 2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one

CAS RN

133192-43-5
Record name 2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one
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2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one
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2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one
Reactant of Route 4
2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one
Reactant of Route 5
2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one
Reactant of Route 6
2-Benzyl-6-oxa-2-azabicyclo[3.2.1]octan-7-one

Citations

For This Compound
1
Citations
JL Nallasivam, RA Fernandes - European Journal of Organic …, 2015 - Wiley Online Library
The cascade aza‐Cope/aza‐Prins cyclization of homoallylamines to give substituted piperidines has been explored. The use of glyoxalic acid as the carbonyl component afforded …

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